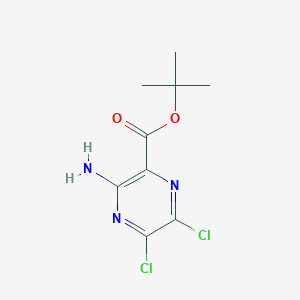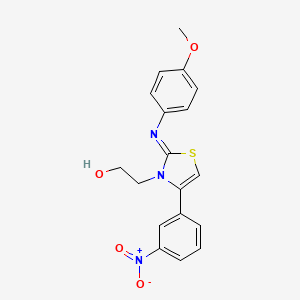
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol, also known as MNTD, is a thiazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
Antimicrobial Activity
Schiff bases derived from thiazole compounds have been synthesized and assessed for their antimicrobial efficacy. For instance, imino-4-methoxyphenol thiazole-derived Schiff bases demonstrated moderate activity against selected bacterial and fungal species, indicating potential applications in developing antimicrobial agents (H. M. Vinusha et al., 2015).
Catalytic Applications
Thiazole-based ligands have been used to encapsulate molybdenum(VI) complexes within zeolite Y, creating an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This showcases the compound's potential in catalysis and sustainable chemistry practices (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Sensing and Detection
A phenyl thiadiazole-based Schiff base receptor has been developed for the selective and sensitive detection of Al3+ ions, exhibiting fast responses and excellent selectivity. This indicates the compound's utility in environmental monitoring and chemical sensing technologies (A. K. Manna, S. Chowdhury, G. Patra, 2020).
Green Chemistry Synthesis
The compound has also been synthesized via a green chemistry approach, employing a three-component tandem reaction in ionic liquid media. This highlights the potential for environmentally-friendly synthesis methods that reduce harmful solvent use and simplify product purification processes (A. Shahvelayati, L. Hajiaghababaei, Akram Panahi Sarmad, 2017).
Material Science Applications
In material science, metallophthalocyanine complexes with thiazole groups have been synthesized, characterized, and their fluorescence quenching studies conducted. Such complexes are promising for applications in photovoltaics, sensors, and other optoelectronic devices (H. Y. Yenilmez, A. Sevim, Z. Bayır, 2013).
特性
IUPAC Name |
2-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-16-7-5-14(6-8-16)19-18-20(9-10-22)17(12-26-18)13-3-2-4-15(11-13)21(23)24/h2-8,11-12,22H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIUDGMUXUCMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Oxane-4-carbonyl)azetidin-3-yl]methanesulfonyl fluoride](/img/structure/B2933296.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)

![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)
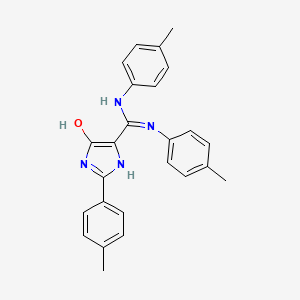
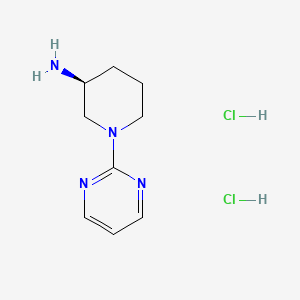

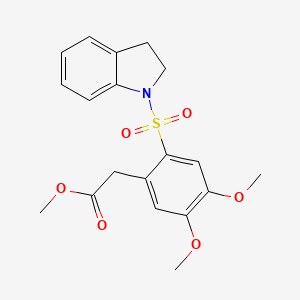
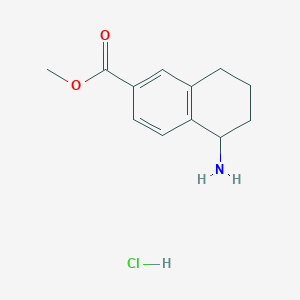
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2933310.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)
